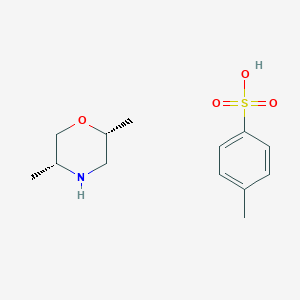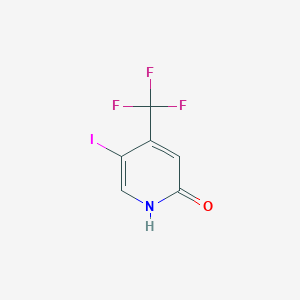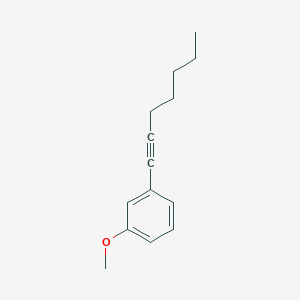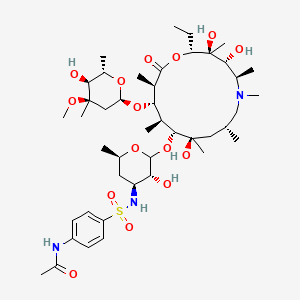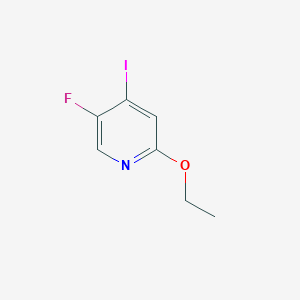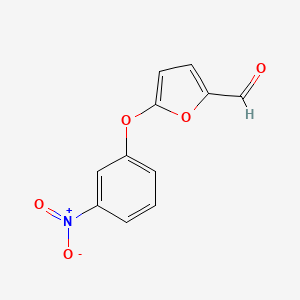
5-(3-Nitrophenoxy)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitro-phenoxy)-furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a nitrophenoxy group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitro-phenoxy)-furan-2-carbaldehyde typically involves the reaction of 3-nitrophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of anhydrous potassium carbonate as a base and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 5-(3-Nitro-phenoxy)-furan-2-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Nitro-phenoxy)-furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(3-Nitro-phenoxy)-furan-2-carboxylic acid.
Reduction: 5-(3-Amino-phenoxy)-furan-2-carbaldehyde.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Nitro-phenoxy)-furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitro-phenoxy)-furan-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the nitro group can undergo redox reactions, influencing cellular pathways. The phenoxy group provides additional sites for interaction with enzymes and receptors, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Nitro-phenoxy)-pentylamine
- 2-Nitro-phenoxy-acetamide
- 5-(3-Nitro-phenoxy)-2-(3-nitro-phenyl)-isoindole-1,3-dione
Uniqueness
5-(3-Nitro-phenoxy)-furan-2-carbaldehyde is unique due to its combination of a furan ring, nitrophenoxy group, and aldehyde functionality
Propiedades
Fórmula molecular |
C11H7NO5 |
|---|---|
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
5-(3-nitrophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO5/c13-7-10-4-5-11(17-10)16-9-3-1-2-8(6-9)12(14)15/h1-7H |
Clave InChI |
NCQVJXWUFGWSBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(O2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
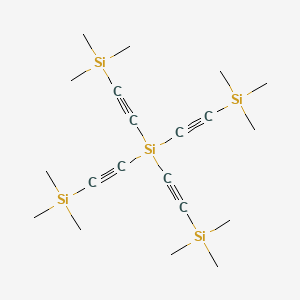
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
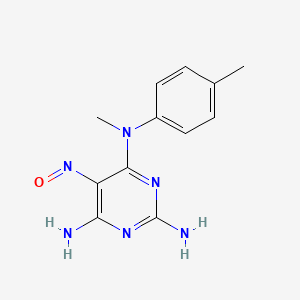
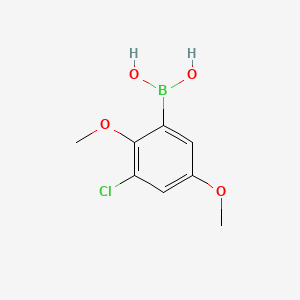

![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
